molecular formula C12H22N4O B1492185 6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine CAS No. 2098084-63-8

6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine

Cat. No. B1492185
M. Wt: 238.33 g/mol
InChI Key: VMKPPZXRFWALGI-UHFFFAOYSA-N
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Description

“6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a variety of roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidine ring substituted at the 4-position with a hexylamine and at the 6-position with a 2-aminoethoxy group . The presence of these functional groups could confer specific chemical properties to the molecule, such as polarity and potential for hydrogen bonding.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and ether functional groups, as well as the aromatic pyrimidine ring . Amines can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions. Ethers, on the other hand, are generally quite stable but can be cleaved by strong acids.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine and ether groups could confer solubility in polar solvents, while the nonpolar hexyl group could confer solubility in nonpolar solvents .

Scientific Research Applications

Synthesis of Novel Pharmacological Agents

Pyrimidine derivatives, including those related to "6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine," have been synthesized for their potential anti-inflammatory, analgesic, and antiviral activities. For example, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives has been reported, with some compounds exhibiting promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011). Similarly, studies on the chemistry of pyrimidine derivatives as new acylation reagents and inhibitors of uracil DNA glycosylases have revealed their inhibitory activity against human and herpetic DNA glycosylases, indicating potential antiviral applications (Botta et al., 1994).

Development of Advanced Materials

Research into the Staudinger reduction chemistry of cellulose has led to the synthesis of selectively O-acylated 6-amino-6-deoxy-cellulose, demonstrating the utility of pyrimidine derivatives in modifying polysaccharides for targeted properties such as solubility and miscibility in biomedical applications (Fox & Edgar, 2012). This showcases the role of pyrimidine derivatives in the development of novel materials with enhanced performance for specific applications.

Biochemical Reactivity and Mechanistic Studies

Pyrimidine derivatives have been instrumental in biochemical studies, such as understanding the reactivity of 4-hydroxynonenal (HNE), a major lipid peroxidation product. The reactivity of HNE with thiol and amino groups, including those of pyrimidine derivatives, has been explored to elucidate the biochemical effects of HNE, highlighting the importance of pyrimidine derivatives in studying cellular oxidative stress mechanisms (Schaur, 2003).

Future Directions

The study of novel pyrimidine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological activity of this compound.

properties

IUPAC Name

6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-2-3-4-5-7-14-11-9-12(16-10-15-11)17-8-6-13/h9-10H,2-8,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKPPZXRFWALGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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